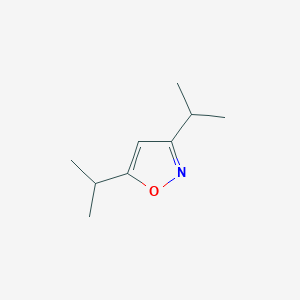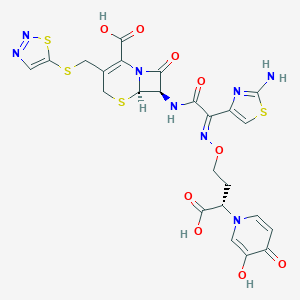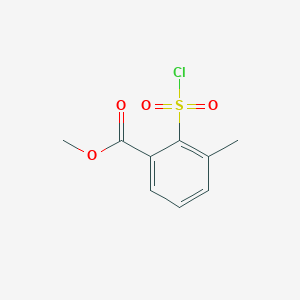![molecular formula C11H9NO4 B159603 Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate CAS No. 136818-52-5](/img/structure/B159603.png)
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Vue d'ensemble
Description
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a chemical compound. It is a substituted 1H-indole .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 . This indicates that the compound has a molecular weight of 219.2 . Physical And Chemical Properties Analysis
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a yellow solid .Applications De Recherche Scientifique
Role in Alkaloid Synthesis
Indole derivatives, such as Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .
Anticancer Immunomodulators
This compound has been studied as a potential anticancer immunomodulator. It has been found to inhibit tryptophan dioxygenase, an enzyme that plays a crucial role in the immune response to cancer .
Inhibitor of Botulinum Neurotoxin
Research has shown that this compound can act as an inhibitor of botulinum neurotoxin, a protein produced by the bacterium Clostridium botulinum .
ITK Inhibitors
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied as a potential inhibitor of ITK (Interleukin-2-inducible T-cell Kinase), a protein that plays a key role in the immune response .
Antibacterial Agents
This compound has been explored for its potential as an antibacterial agent .
CB2 Cannabinoid Receptor Ligands
Research has indicated that this compound can act as a ligand for the CB2 cannabinoid receptor, a protein that plays a role in the immune system and in the regulation of pain and inflammation .
Inhibitors of Hepatitis C Virus NS5B Polymerase
This compound has been studied for its potential to inhibit the NS5B polymerase of the Hepatitis C virus, an enzyme that is essential for the replication of the virus .
Histamine H1-Blocking Activity
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied for its potential to block the activity of the histamine H1 receptor, a protein that plays a key role in the inflammatory response .
Propriétés
IUPAC Name |
methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFSOJGHOSHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



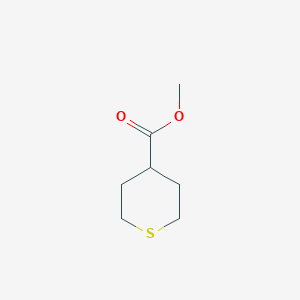
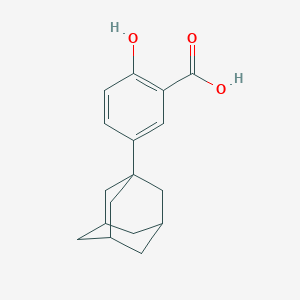
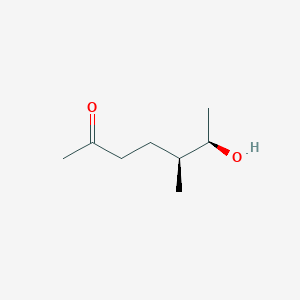

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)


![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
